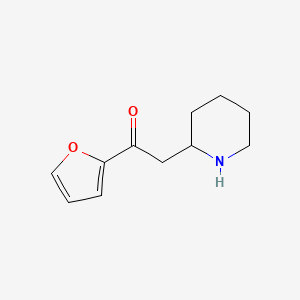![molecular formula C15H11BrClF B13077229 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-fluorobenzene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and 4-fluorobenzene in the presence of a base such as potassium hydroxide (KOH).
Bromination: The intermediate compound is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to introduce the bromine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to remove halogen atoms or reduce double bonds in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H2SO4).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-chlorobenzene
- 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-bromobenzene
- 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-iodobenzene
Uniqueness
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C15H11BrClF |
|---|---|
Peso molecular |
325.60 g/mol |
Nombre IUPAC |
1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C15H11BrClF/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2/b13-9- |
Clave InChI |
YNNRHMAGCCHGCT-LCYFTJDESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(/CBr)\C2=CC=C(C=C2)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C(CBr)C2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


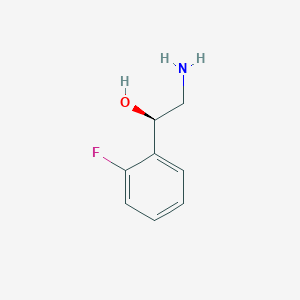
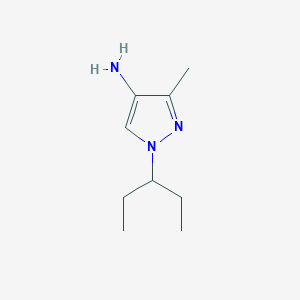
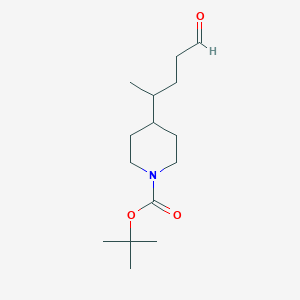
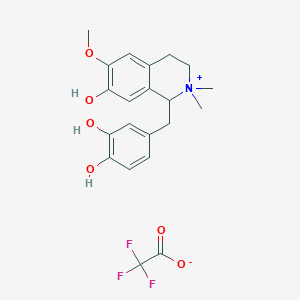
![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
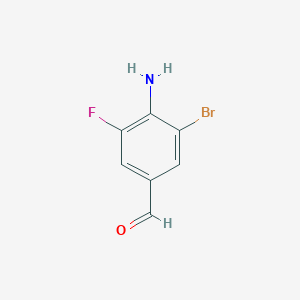
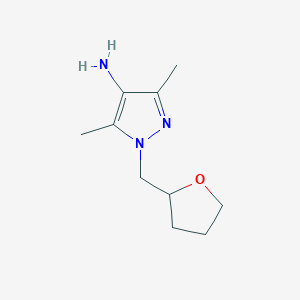
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
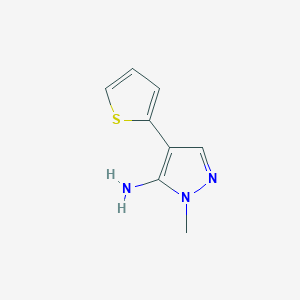


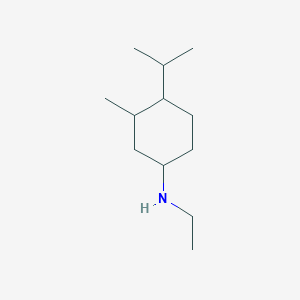
![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
